molecular formula C38H56N2S3 B12616266 5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine CAS No. 918298-59-6

5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine

Cat. No.: B12616266
CAS No.: 918298-59-6
M. Wt: 637.1 g/mol
InChI Key: YGDPOCNIMQFPIU-UHFFFAOYSA-N
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Description

5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine is an organic compound that belongs to the class of thieno[3,4-B]pyrazines. This compound is characterized by its unique structure, which includes two dodecylthiophen-2-yl groups attached to a thieno[3,4-B]pyrazine core.

Preparation Methods

The synthesis of 5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions can introduce different substituents onto the thiophene rings.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts such as palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include the interaction of the compound with electrodes in OFETs and the generation of charge carriers upon light absorption in photovoltaic devices .

Comparison with Similar Compounds

Similar compounds to 5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine include:

The uniqueness of this compound lies in its specific electronic structure and the resulting properties that make it suitable for high-performance electronic applications.

Properties

CAS No.

918298-59-6

Molecular Formula

C38H56N2S3

Molecular Weight

637.1 g/mol

IUPAC Name

5,7-bis(3-dodecylthiophen-2-yl)thieno[3,4-b]pyrazine

InChI

InChI=1S/C38H56N2S3/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-29-41-35(31)37-33-34(40-28-27-39-33)38(43-37)36-32(26-30-42-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3

InChI Key

YGDPOCNIMQFPIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(SC=C1)C2=C3C(=C(S2)C4=C(C=CS4)CCCCCCCCCCCC)N=CC=N3

Origin of Product

United States

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